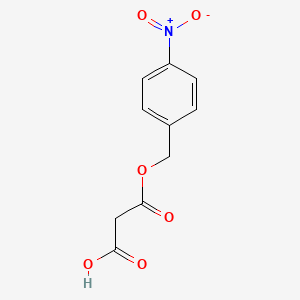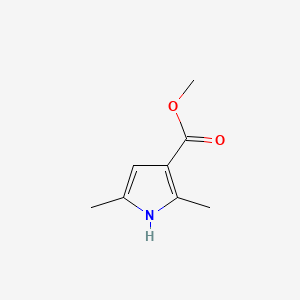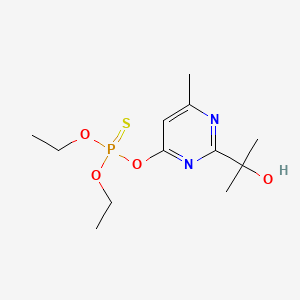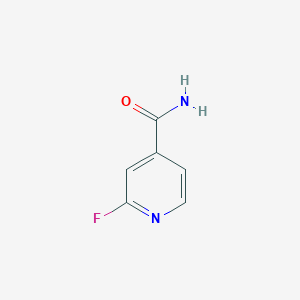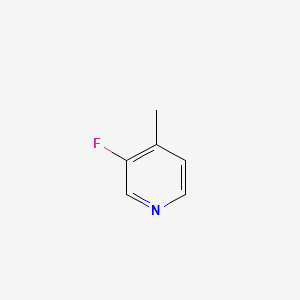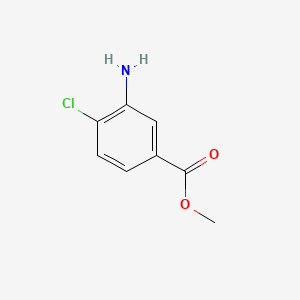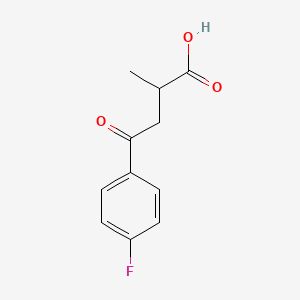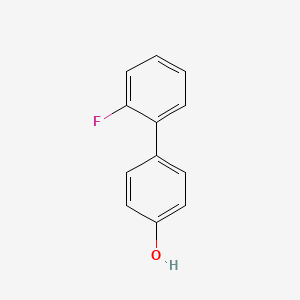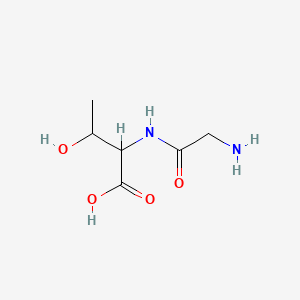
GLYCYL-DL-THRÉONINE
Vue d'ensemble
Description
GLYCYL-DL-THREONINE is a dipeptide composed of glycine and threonine. It is a small molecule with the chemical formula C6H12N2O4. Dipeptides like glycyl-threonine are formed by the condensation of two amino acids, which are the building blocks of proteins. GLYCYL-DL-THREONINE is of interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
GLYCYL-DL-THREONINE has several scientific research applications:
Chemistry: Used as a model compound in peptide chemistry to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential, including its use in drug delivery systems and as a component of peptide-based drugs.
Mécanisme D'action
Target of Action
Glycyl-DL-Threonine, also known as Glycyl-Threonine, is a dipeptide composed of glycine and threonine It’s known that dipeptides can interact with various proteins, enzymes, and receptors in the body, influencing numerous biochemical processes .
Mode of Action
One study suggests that it forms a remarkably persistent glycyl quinonoid intermediate during the retro-aldol cleavage of l-threonine . This intermediate is kinetically disfavored for protonation, enabling on-cycle reactivity with aldehydes to form β-hydroxy amino acids .
Biochemical Pathways
Glycyl-DL-Threonine may be involved in the serine and threonine metabolic pathways . One branch of these pathways, initiated in the cytosol, involves glycerate formation from 3-phosphoglycerate . Another branch operates in plastids and forms phosphohydroxypyruvate as an intermediate . These pathways link carbon and nitrogen metabolism and maintain cellular redox and energy levels in stress conditions .
Pharmacokinetics
The thermodynamic characteristics of protolytic equilibria in aqueous solutions of glycyl peptides, including glycyl-dl-threonine, have been investigated . These characteristics, including dissociation constants and heat effects, could influence the compound’s bioavailability .
Result of Action
The formation of β-hydroxy amino acids through its interaction with aldehydes could potentially influence various biochemical processes .
Action Environment
The action, efficacy, and stability of Glycyl-DL-Threonine could be influenced by various environmental factors. For instance, the compound’s protolytic equilibria in aqueous solutions could be affected by factors such as temperature and pH . Additionally, the compound’s stability could be influenced by its crystal structure .
Analyse Biochimique
Biochemical Properties
Glycyl-Threonine, like other dipeptides, may interact with various enzymes and proteins in biochemical reactions. For instance, γ-Glutamyltranspeptidases (γ-GTs) are enzymes that can cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . Although Glycyl-Threonine is not directly mentioned, it could potentially interact with such enzymes in similar biochemical reactions.
Cellular Effects
Some dipeptides are known to have physiological or cell-signaling effects . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Dipeptides can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The solubility of dipeptides in water can be predicted using their melting properties . This could potentially provide insights into the stability and degradation of Glycyl-Threonine over time.
Metabolic Pathways
Glycyl-Threonine may be involved in various metabolic pathways. For instance, it could potentially be involved in the metabolism of glycine, serine, and threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GLYCYL-DL-THREONINE can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the activation of the carboxyl group of glycine and its coupling with the amino group of threonine under controlled conditions. The reaction typically uses coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and catalysts like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .
Industrial Production Methods
Industrial production of glycyl-threonine may involve large-scale peptide synthesis techniques, including both solid-phase and solution-phase methods. The choice of method depends on the desired scale and purity of the product. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
GLYCYL-DL-THREONINE can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between glycine and threonine can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, yielding the individual amino acids.
Oxidation: Threonine residues in glycyl-threonine can be oxidized to form keto derivatives.
Substitution: The hydroxyl group of threonine can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases.
Major Products
Hydrolysis: Glycine and threonine.
Oxidation: Keto derivatives of threonine.
Substitution: Ester or ether derivatives of glycyl-threonine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-alanine: Another dipeptide composed of glycine and alanine.
Glycyl-serine: A dipeptide composed of glycine and serine.
Glycyl-tyrosine: A dipeptide composed of glycine and tyrosine.
Uniqueness
GLYCYL-DL-THREONINE is unique due to the presence of the hydroxyl group in threonine, which imparts distinct chemical reactivity and potential biological activity. This hydroxyl group allows for additional hydrogen bonding and interactions, making glycyl-threonine a valuable compound for studying peptide interactions and functions .
Propriétés
Numéro CAS |
27174-15-8 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-(2-aminoacetyl)oxybutanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(5(8)6(10)11)12-4(9)2-7/h3,5H,2,7-8H2,1H3,(H,10,11)/t3-,5+/m1/s1 |
Clé InChI |
MIYOEFIPPDFVIH-WUJLRWPWSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)CN)O |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)OC(=O)CN |
SMILES canonique |
CC(C(C(=O)O)N)OC(=O)CN |
Description physique |
Solid |
Séquence |
GX |
Synonymes |
Gly-Thr glycyl-threonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of glycyl-threonine?
A1: Glycyl-threonine (also known as glycyl-dl-threonine) is a dipeptide composed of the amino acids glycine and threonine. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol []. While spectroscopic data is not provided in the given abstracts, the structure has been studied using X-ray crystallography [].
Q2: Are there any unique chemical cleavage properties associated with glycyl-threonine?
A2: Yes, research has shown that the glycyl-threonine peptide bond exhibits a unique susceptibility to cleavage by perfluoric acid vapors, specifically under controlled conditions using varying concentrations of heptafluorobutyric acid at temperatures between 30-40°C for 24 hours [].
Q3: Has glycyl-threonine been identified as a component of any naturally occurring molecules?
A3: Yes, glycyl-threonine has been identified as a key structural component of a catecholic siderophore named SVK21. This siderophore is produced by the thermoresistant bacterium Bacillus licheniformis VK21, particularly when grown in iron-deficient conditions with manganese supplementation [].
Q4: What is the biological function of the SVK21 siderophore containing glycyl-threonine?
A4: The SVK21 siderophore, incorporating the glycyl-threonine unit, acts as a chelator of Fe3+ ions []. This function is essential for Bacillus licheniformis VK21 to acquire iron, especially in environments where iron is scarce.
Q5: Is there any information available about the stability of glycyl-threonine?
A5: While specific stability data for the dipeptide is not provided in the abstracts, the information on its cleavage by perfluoric acid vapors [] suggests it is susceptible to degradation under certain chemical conditions. Further research would be needed to fully characterize its stability profile under different conditions (pH, temperature, etc.).
Q6: Are there any computational studies related to glycyl-threonine?
A6: Although the provided abstracts do not mention computational studies specifically focused on glycyl-threonine, the structure-activity relationship of a related decapeptide (adipokinetic hormone) containing the glycyl-threonine unit has been investigated []. This research provides insights into the importance of the C-terminal glycyl-threonine amide for full biological activity. Such information can be valuable for future computational studies on glycyl-threonine-containing peptides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


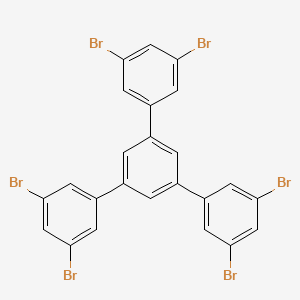

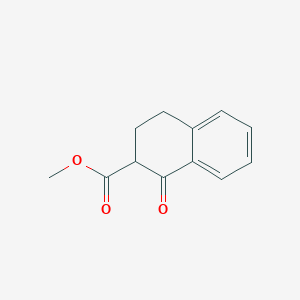
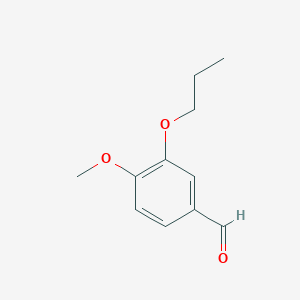

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
